4-Ethylcatechol
4-Ethylcatechol
4-Ethyl-1, 2-benzenediol, also known as 4-ethylpyrocatechol, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. 4-Ethyl-1, 2-benzenediol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-ethyl-1, 2-benzenediol is primarily located in the cytoplasm. Outside of the human body, 4-ethyl-1, 2-benzenediol can be found in a number of food items such as coffee, eggplant, green vegetables, and cocoa powder. This makes 4-ethyl-1, 2-benzenediol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1124-39-6
VCID:
VC21166139
InChI:
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3
SMILES:
CCC1=CC(=C(C=C1)O)O
Molecular Formula:
C8H10O2
Molecular Weight:
138.16 g/mol
4-Ethylcatechol
CAS No.: 1124-39-6
Cat. No.: VC21166139
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Ethyl-1, 2-benzenediol, also known as 4-ethylpyrocatechol, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. 4-Ethyl-1, 2-benzenediol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-ethyl-1, 2-benzenediol is primarily located in the cytoplasm. Outside of the human body, 4-ethyl-1, 2-benzenediol can be found in a number of food items such as coffee, eggplant, green vegetables, and cocoa powder. This makes 4-ethyl-1, 2-benzenediol a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 1124-39-6 |
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | 4-ethylbenzene-1,2-diol |
| Standard InChI | InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 |
| Standard InChI Key | HFLGBNBLMBSXEM-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)O)O |
| Canonical SMILES | CCC1=CC(=C(C=C1)O)O |
| Melting Point | 41°C |
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